molecular formula C11H11ClN2OS B2618367 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine CAS No. 2138027-36-6

4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine

Cat. No.: B2618367
CAS No.: 2138027-36-6
M. Wt: 254.73
InChI Key: ONDKGARGEGIQNZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate thieno[3,2-b]pyridine derivative and morpholine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The thieno[3,2-b]pyridine derivative is reacted with morpholine in the presence of the base and solvent. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Chemical Reactions Analysis

4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor of certain enzymes or as a ligand for specific receptors.

    Pharmaceutical Research: It is employed in the development of new pharmaceutical compounds, particularly those with potential anticancer, anti-inflammatory, or antimicrobial properties.

    Industrial Applications: The compound may also find use in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine can be compared with other similar compounds, such as:

    4-(Thieno[3,2-b]pyridin-7-yl)morpholine: This compound lacks the chlorine atom present in this compound, which may affect its reactivity and biological activity.

    4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine: This compound has a different heterocyclic core, which may result in different chemical and biological properties.

    4-(Pyridin-3-yl)morpholine:

The uniqueness of this compound lies in its specific structure, which combines the properties of both the morpholine and chlorothieno[3,2-b]pyridine moieties, making it a valuable compound for various research and development applications.

Properties

IUPAC Name

4-(5-chlorothieno[3,2-b]pyridin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-10-7-9(14-2-4-15-5-3-14)11-8(13-10)1-6-16-11/h1,6-7H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDKGARGEGIQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC3=C2SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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